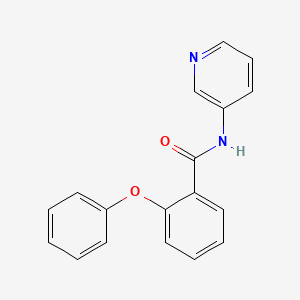
2-phenoxy-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-3-pyridinylbenzamide, also known as PPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.34 g/mol. In
Wirkmechanismus
2-phenoxy-N-3-pyridinylbenzamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. One of the main targets of 2-phenoxy-N-3-pyridinylbenzamide is tubulin, a protein involved in cell division and proliferation. 2-phenoxy-N-3-pyridinylbenzamide binds to the colchicine binding site on tubulin, which inhibits the formation of microtubules and disrupts the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
2-phenoxy-N-3-pyridinylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-phenoxy-N-3-pyridinylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In the brain, 2-phenoxy-N-3-pyridinylbenzamide has been shown to reduce oxidative stress and inflammation, which may have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to selectively target specific proteins and enzymes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-3-pyridinylbenzamide, including its potential use as a therapeutic agent for cancer, immunological, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies. Additionally, research on the potential side effects and toxicity of 2-phenoxy-N-3-pyridinylbenzamide is needed to ensure its safety for use in humans.
Synthesemethoden
2-phenoxy-N-3-pyridinylbenzamide can be synthesized through a multistep process that involves the reaction of 3-pyridinecarboxylic acid with 2-aminophenol to form 2-(3-pyridinyl)benzoxazole. This intermediate is then reacted with phosgene to form 2-(3-pyridinyl)benzoxazole-2-carbonyl chloride, which is subsequently reacted with phenol to form 2-phenoxy-N-3-pyridinylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-3-pyridinylbenzamide has been shown to have potential applications in various fields of scientific research, including cancer research, immunology, and neuroscience. In cancer research, 2-phenoxy-N-3-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In immunology, 2-phenoxy-N-3-pyridinylbenzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, 2-phenoxy-N-3-pyridinylbenzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-phenoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(20-14-7-6-12-19-13-14)16-10-4-5-11-17(16)22-15-8-2-1-3-9-15/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHBDZRYBKOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



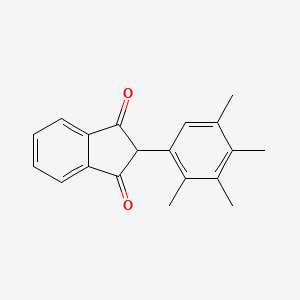

![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
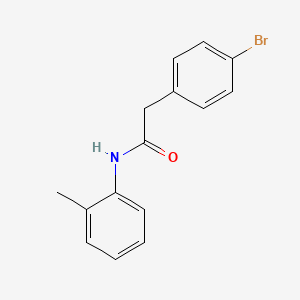
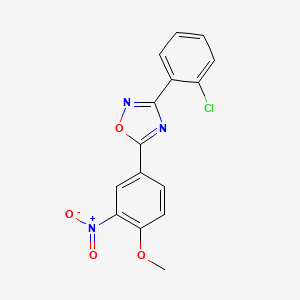

![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)
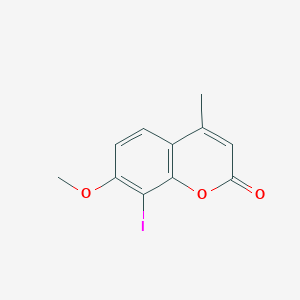
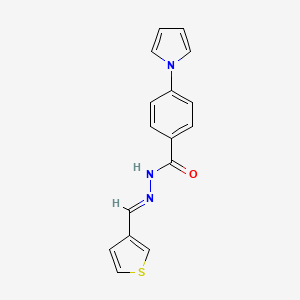
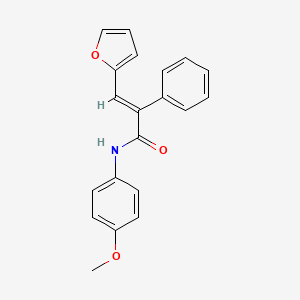
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)